2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate

Description

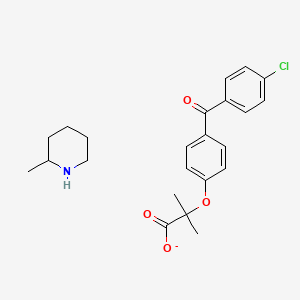

2-Methylpiperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a salt derivative of fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid), where the carboxylic acid group is neutralized by 2-methylpiperidinium, a cyclic amine cation. This compound belongs to the fibrate class of hypolipidemic agents, which primarily act as peroxisome proliferator-activated receptor alpha (PPARα) agonists to regulate lipid metabolism . Unlike ester-based fibrates such as fenofibrate, this salt form is designed to enhance aqueous solubility and bioavailability, addressing limitations of traditional fibrate formulations .

Properties

Molecular Formula |

C23H27ClNO4- |

|---|---|

Molecular Weight |

416.9 g/mol |

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-methylpiperidine |

InChI |

InChI=1S/C17H15ClO4.C6H13N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6-4-2-3-5-7-6/h3-10H,1-2H3,(H,20,21);6-7H,2-5H2,1H3/p-1 |

InChI Key |

YHUYIEKFUHRBEY-UHFFFAOYSA-M |

Canonical SMILES |

CC1CCCCN1.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate typically involves multiple steps, starting with the preparation of the piperidinium ring and the chlorobenzoyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.

Chemical Reactions Analysis

Types of Reactions

2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and reaction times to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Properties

- Antihyperlipidemic Activity : The compound is structurally related to fenofibrate, a well-known antihyperlipidemic agent. Its derivatives have been studied for their ability to lower lipid levels in the blood, making it significant in the treatment of dyslipidemia and cardiovascular diseases .

- Potential Anticancer Effects : Preliminary studies suggest that compounds similar to 2-Methylpiperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate may exhibit anticancer properties by inducing apoptosis in cancer cells, though more research is needed to establish efficacy and mechanisms .

2. Drug Development

- Reference Standards : As an impurity reference material in drug formulation, this compound is crucial for ensuring the quality and safety of pharmaceuticals that contain fenofibrate and related compounds. Its characterization aids in the development of analytical methods for quality control .

Materials Science

1. Polymer Chemistry

- Synthesis of Functional Polymers : The compound can be utilized as a monomer or additive in the synthesis of functional polymers. These polymers can exhibit enhanced properties such as increased thermal stability and improved mechanical strength, which are valuable in various industrial applications .

2. Coatings and Adhesives

- Development of Coatings : The incorporation of this compound into coating formulations can enhance adhesion properties and provide resistance to environmental factors, making it suitable for protective coatings in construction and automotive industries .

Agricultural Chemistry

1. Agrochemical Applications

- Pesticide Formulation : The compound's phenoxy group may contribute to its effectiveness as an active ingredient in pesticide formulations. Its potential for improving the efficacy of existing agrochemicals is an area of ongoing research .

2. Herbicidal Activity

- Weed Management : Research indicates that derivatives of this compound could be explored for their herbicidal properties, offering new solutions for weed management in agricultural practices .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study on Antihyperlipidemic Effects | Medicinal Chemistry | Demonstrated lipid-lowering effects comparable to fenofibrate derivatives. |

| Polymer Functionalization Research | Materials Science | Showed enhanced mechanical properties when used as a polymer additive. |

| Pesticide Efficacy Trials | Agricultural Chemistry | Indicated improved effectiveness when combined with existing herbicides. |

Mechanism of Action

The mechanism of action of 2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fenofibrate (Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate)

Fenofibrate is an isopropyl ester prodrug of fenofibric acid. Its structure includes a lipophilic isopropyl group esterified to the carboxylic acid moiety, which requires enzymatic hydrolysis in vivo to release the active metabolite, fenofibric acid . In contrast, 2-methylpiperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a preformed salt that dissociates directly into fenofibric acid and the 2-methylpiperidinium cation, bypassing the need for esterase-mediated activation .

Choline Fenofibrate (Trilipix®)

Choline fenofibrate (ethanaminium, 2-hydroxy-N,N,N-trimethyl, 2-{4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) is another salt formulation of fenofibric acid. Both choline and 2-methylpiperidinium salts improve water solubility compared to ester-based fibrates.

Clofibrate and Bezafibrate

Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) and bezafibrate (2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid) are structurally distinct. Clofibrate lacks the benzophenone moiety present in fenofibrate derivatives, while bezafibrate incorporates an aminoethyl group. These differences result in varied PPARα activation potencies and metabolic stability .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 2-Methylpiperidinium salt (target) | C₂₄H₂₉ClNO₄⁺ | ~430.9* | 2-Methylpiperidinium cation, free acid |

| Fenofibrate | C₂₀H₂₁ClO₄ | 360.83 | Isopropyl ester |

| Choline fenofibrate | C₂₃H₃₀ClNO₅⁺ | 460.99 | Choline cation |

| Fenofibric acid | C₁₇H₁₅ClO₄ | 318.75 | Free carboxylic acid |

| Clofibrate | C₁₂H₁₅ClO₃ | 242.70 | Ethyl ester, 4-chlorophenoxy group |

*Estimated based on fenofibric acid (318.75 g/mol) + 2-methylpiperidinium (112.17 g/mol).

Physicochemical Properties

Solubility and logP

- 2-Methylpiperidinium salt: Expected to exhibit high aqueous solubility due to ionic dissociation, similar to choline fenofibrate (freely soluble in water) .

- Fenofibrate: Poor water solubility (logP = 5.24), requiring lipid-rich meals for absorption .

Table 2: Solubility and Partition Coefficients

| Compound | Water Solubility | logP |

|---|---|---|

| 2-Methylpiperidinium salt | High | ~2.8* |

| Fenofibrate | 0.15 mg/mL | 5.24 |

| Choline fenofibrate | Freely soluble | ~1.5 |

| Fenofibric acid | 0.5 mg/mL | 3.5 |

*Estimated based on ionic character reducing lipophilicity.

Pharmacokinetic and Pharmacodynamic Profiles

Bioavailability

- 2-Methylpiperidinium salt: Likely exhibits enhanced bioavailability compared to fenofibrate due to rapid dissociation in the gastrointestinal tract, similar to choline fenofibrate (>80% bioavailability regardless of meals) .

- Fenofibrate: Bioavailability increases from ~30% (fasted) to ~80% (fed) due to solubilization by dietary lipids .

Metabolism and Elimination

- 2-Methylpiperidinium salt: Dissociates into fenofibric acid and 2-methylpiperidinium, with the latter excreted renally. Fenofibric acid undergoes glucuronidation and renal clearance .

- Fenofibrate: Requires esterase-mediated hydrolysis to fenofibric acid, introducing variability in activation rates .

Biological Activity

2-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, also known as Fenofibric acid, is a compound with significant biological activity, particularly in the context of lipid metabolism and cardiovascular health. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15ClO4

- Molecular Weight : 318.75 g/mol

- CAS Number : 42017-89-0

Fenofibric acid primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα plays a crucial role in the regulation of lipid metabolism and glucose homeostasis. Activation of PPARα leads to:

- Increased fatty acid oxidation.

- Decreased triglyceride levels.

- Enhanced HDL cholesterol levels.

Antihyperlipidemic Effects

Fenofibric acid has been shown to effectively lower triglyceride levels and increase HDL cholesterol in patients with dyslipidemia. Clinical studies indicate that it can reduce triglycerides by approximately 30-50% and increase HDL cholesterol by 10-20% depending on the dosage and duration of treatment .

Cardiovascular Benefits

The compound's lipid-modulating effects contribute to cardiovascular health. A meta-analysis of various clinical trials demonstrated that Fenofibric acid significantly reduces cardiovascular events in patients with high triglyceride levels .

Case Studies

- Study on Diabetic Patients : A randomized controlled trial involving diabetic patients showed that Fenofibric acid not only improved lipid profiles but also had beneficial effects on glycemic control, suggesting a dual role in managing diabetes and dyslipidemia .

- Long-term Safety Study : A long-term safety study indicated that Fenofibric acid is well-tolerated over extended periods, with a low incidence of adverse effects compared to other antihyperlipidemic agents .

Data Table: Summary of Clinical Findings

| Study Type | Population | Dosage (mg/day) | Triglyceride Reduction (%) | HDL Increase (%) | Key Findings |

|---|---|---|---|---|---|

| Randomized Controlled Trial | Diabetic Patients | 145 | 35 | 15 | Improved lipid profiles and glycemic control |

| Meta-analysis | Mixed Dyslipidemia | Varies | 30-50 | 10-20 | Reduced cardiovascular events |

| Long-term Safety Study | General Population | 200 | N/A | N/A | Well-tolerated with low adverse effects |

Q & A

Q. What are the established synthetic routes for 2-Methylpiperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, and how can reaction yields be optimized?

The synthesis typically involves two key steps: (1) preparation of the anion, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid, via esterification of the corresponding propanoic acid derivative, and (2) salt formation with 2-methylpiperidine. A reported method for analogous compounds (e.g., methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) utilizes nucleophilic substitution under alkaline conditions in dichloromethane, achieving ~70% yield after purification . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.

- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide can improve interfacial reactions.

- Temperature control : Maintaining 0–5°C during acid-base neutralization minimizes side reactions.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol-water mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing this compound, and what critical parameters should be monitored?

Key techniques include:

- X-ray crystallography : Resolves stereochemistry and confirms salt formation (e.g., piperidinium cation coordination) .

- NMR spectroscopy : Monitor and signals for the 4-chlorobenzoyl group (δ 7.6–8.0 ppm for aromatic protons) and the methylpropanoate moiety (δ 1.4–1.6 ppm for geminal methyl groups) .

- HPLC : Use a C18 column with a methanol-buffer mobile phase (pH 4.6) to assess purity and detect impurities like unreacted chlorobenzoyl precursors .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks for the anion (m/z ~361) and cation (m/z ~100) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Exposure control : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation .

- Airborne monitoring : Implement real-time FTIR or GC-MS to detect volatile intermediates (e.g., chlorobenzene derivatives) .

- Decontamination : Emergency showers/eye washes must be accessible; contaminated clothing should be laundered on-site using alkaline detergents .

Advanced Research Questions

Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict transition states and intermediates in esterification and salt formation. For example:

- Reaction pathway mapping : Identify energy barriers for nucleophilic attack during propanoate synthesis.

- Solvent effects : COSMO-RS simulations optimize solvent selection by calculating solvation free energies .

- Machine learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., temperature, stoichiometry) .

Q. How can researchers resolve contradictions in analytical data, such as discrepancies in purity assays?

- Impurity profiling : Use LC-MS/MS to identify trace by-products (e.g., 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid dimer, m/z ~723) .

- Cross-validation : Compare XRD-derived purity with -NMR integration ratios for methyl groups (theoretical vs. observed integrals) .

- Method harmonization : Adopt pharmacopeial guidelines (e.g., USP <621>) for HPLC method validation, including system suitability tests for resolution and tailing factors .

Q. What methodologies are recommended for evaluating the compound’s pharmacological activity and selectivity?

Q. How can environmental impact assessments be conducted for this compound?

- Degradation studies : Perform photolysis under UV light (λ = 254 nm) to identify breakdown products (e.g., chlorophenols) via GC-MS .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC) and algal growth inhibition (OECD 201) .

- Bioaccumulation potential : Calculate log (octanol-water partition coefficient) using EPI Suite™ to estimate environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.